MI-3

Description

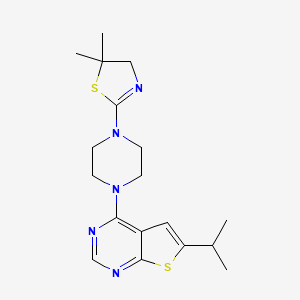

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGQNAUKABUDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to MI-3: Targeting the Menin-MLL Interaction in Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-3 is a potent small-molecule inhibitor that targets the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver of leukemogenesis in a significant subset of acute leukemias characterized by MLL gene rearrangements. By disrupting the Menin-MLL complex, this compound effectively abrogates the oncogenic activity of MLL fusion proteins, leading to the downregulation of key target genes, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

The Biological Target: The Menin-MLL Protein-Protein Interaction

The primary biological target of this compound is the direct interaction between the nuclear protein Menin and the N-terminal region of the Mixed Lineage Leukemia (MLL) protein.[1][2][3] Menin, encoded by the MEN1 gene, acts as a scaffold protein and is a crucial cofactor for the leukemogenic activity of MLL fusion proteins.[4] These fusion proteins, arising from chromosomal translocations involving the MLL gene (also known as KMT2A), are potent oncogenes that drive the development of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

The interaction with Menin is essential for the proper localization of MLL fusion proteins to chromatin and the subsequent transcriptional activation of their target genes, including the HOXA9 and MEIS1 homeobox genes.[1][3] These genes are critical for normal hematopoietic stem cell function, and their aberrant, sustained expression is a hallmark of MLL-rearranged leukemias, leading to a block in differentiation and uncontrolled proliferation.[1] this compound binds to a hydrophobic pocket on the surface of Menin that is normally occupied by a short peptide motif within the N-terminus of MLL, known as the Menin Binding Motif 1 (MBM1).[5][6][7] By competitively binding to this pocket, this compound effectively evicts MLL and its fusion variants from the complex, thereby inhibiting their oncogenic function.

Quantitative Data for this compound

This compound has been characterized as a potent and specific inhibitor of the Menin-MLL interaction. The following table summarizes key quantitative metrics for this compound activity.

| Parameter | Value | Assay Method | Reference |

| IC50 | 648 nM | Fluorescence Polarization | [1][2][3] |

| Kd | 201 nM | Isothermal Titration Calorimetry | [1] |

| Cellular Activity (KOPN-8, MV4;11) | Dose-dependent growth inhibition (0-1.6 µM) | Cell Viability Assay (MTT) | [1] |

| Apoptosis Induction (MV4;11) | Dose-dependent increase in Annexin V positive cells (12.5-50 µM) | Flow Cytometry | [1] |

| Target Gene Downregulation (THP-1) | Reduced expression of HOXA9 and MEIS1 (6.25-25 µM) | Quantitative RT-PCR | [1] |

Signaling Pathway and Mechanism of Action of this compound

The Menin-MLL interaction is a key node in a signaling pathway that leads to leukemogenesis. The following diagram, generated using the DOT language, illustrates this pathway and the mechanism of action of this compound.

Caption: Signaling pathway of the Menin-MLL interaction in normal hematopoiesis and MLL-rearranged leukemia, and the mechanism of this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Menin-MLL Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between Menin and an MLL fusion protein (e.g., MLL-AF9) in a cellular context.

Cell Line: HEK293T cells transiently transfected with FLAG-tagged MLL-AF9.

Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged MLL-AF9

-

Transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

-

Anti-FLAG M2 affinity gel (Sigma-Aldrich, Cat# A2220)

-

Anti-Menin antibody (e.g., Cell Signaling Technology, Cat# 19893)[1]

-

Anti-FLAG antibody (e.g., Sigma-Aldrich, Cat# F1804)

-

Protein A/G magnetic beads (Thermo Fisher Scientific)

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Transfection: Seed HEK293T cells and transfect with the FLAG-MLL-AF9 expression vector.

-

Treatment: 24 hours post-transfection, treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) or DMSO for 24 hours.

-

Cell Lysis: Harvest cells and lyse in Co-IP Lysis Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Immunoprecipitation:

-

Incubate the cleared cell lysates with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

-

Alternatively, incubate with an anti-MLL antibody (e.g., Cell Signaling Technology, Cat# 14689) followed by capture with Protein A/G magnetic beads.[2]

-

-

Washing: Wash the beads three times with Co-IP Lysis Buffer.

-

Elution: Elute the protein complexes by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-Menin and anti-FLAG antibodies to detect the co-immunoprecipitated Menin and the immunoprecipitated MLL-AF9, respectively. A decrease in the Menin signal in the this compound treated samples indicates disruption of the interaction.

-

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression

This protocol measures the change in mRNA levels of the MLL target genes HOXA9 and MEIS1 in response to this compound treatment.

Cell Line: MLL-rearranged leukemia cell line (e.g., THP-1, MV4;11).

Materials:

-

MLL-rearranged leukemia cells

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

Human Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| HOXA9 | GCCGGCCTTATGGCATTAA | TGGAGGAGAACCACAAGCATAGT | [1] |

| MEIS1 | AAGAGCTGGACCCAAAGATGC | TCTTCGCTCTGCTCTTTGATG | N/A |

Mouse Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Hoxa9 | GGCAAAGACGGAGAAAACAA | CGGCTCTCGGAGGTAGTAGT | N/A |

| Meis1 | GCAGTTGGCACAAGATACAGGAC | ACTGCTCGGTTGGACTGGTCTA | [7] |

Procedure:

-

Cell Treatment: Treat MLL-rearranged leukemia cells with this compound or DMSO for a specified time (e.g., 48-72 hours).

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using the appropriate primers and master mix.

-

Data Analysis: Calculate the relative expression of HOXA9 and MEIS1 normalized to the housekeeping gene using the ΔΔCt method.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This in vitro assay quantitatively measures the inhibitory activity of this compound on the Menin-MLL interaction.

Materials:

-

Purified recombinant human Menin protein

-

Fluorescein (FITC)-labeled MLL MBM1 peptide (residues 4-15 of human MLL: [FITC]-TFTRAALNFPPS)[5][7]

-

This compound (serial dilutions in DMSO)

-

FP Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

384-well black, low-binding microplates

-

Microplate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 525 nm)

Procedure:

-

Assay Setup: In a 384-well plate, add the FP Assay Buffer.

-

Reagent Addition:

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Measure the fluorescence polarization of each well.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a Menin-MLL inhibitor like this compound.

Caption: A streamlined experimental workflow for the preclinical evaluation of Menin-MLL inhibitors.

Conclusion

This compound serves as a valuable research tool and a lead compound for the development of targeted therapies against MLL-rearranged leukemias. Its well-defined biological target, potent inhibitory activity, and clear mechanism of action make it an excellent model for studying the critical role of the Menin-MLL interaction in cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important therapeutic target and to evaluate novel inhibitors in the drug discovery pipeline.

References

- 1. Menin (E5P1R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. MLL1 (D2M7U) Rabbit mAb (Amino-terminal Antigen) | Cell Signaling Technology [cellsignal.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Menin Polyclonal Antibody (61005ACTMOTIF) [thermofisher.com]

- 5. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. AID 1244929 - Inhibition of N-terminal thioredoxin His6-tagged full-length human menin expressed in Escherichia coli Rosetta (DE3) cells assessed as reduction in menin interaction with FITC-MBM1 peptide of MLL (4 to 15 residues) by fluorescence polarization assay - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a New Era in Leukemia Therapy: A Technical Guide to the Discovery and Development of MI-3 and Next-Generation Menin-MLL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of MI-3 and subsequent generations of small molecule inhibitors targeting the critical Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This class of inhibitors represents a promising therapeutic strategy for genetically defined leukemias, particularly those with MLL gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations.

The Menin-MLL Interaction: A Key Oncogenic Driver

The protein Menin, encoded by the MEN1 gene, acts as a crucial scaffold protein. In the context of MLL-r acute leukemia, Menin binds to the N-terminus of the MLL fusion proteins. This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, most notably the HOX and MEIS1 genes.[1] The sustained expression of these genes drives leukemogenesis by promoting cell proliferation and blocking differentiation. Therefore, disrupting the Menin-MLL interaction has emerged as a targeted therapeutic approach for these aggressive leukemias.[2][3]

The Discovery of this compound and the Evolution of Menin-MLL Inhibitors

The journey to clinically relevant Menin-MLL inhibitors began with the discovery of a series of small molecules, including MI-2 and its successor, this compound. These early compounds, identified through high-throughput screening and structure-based drug design, validated the therapeutic potential of targeting the Menin-MLL interaction. While foundational, these initial molecules had limitations in terms of potency and pharmacokinetic properties, paving the way for the development of more advanced compounds.

Subsequent optimization efforts led to the creation of highly potent inhibitors such as MI-503 and MI-3454, which demonstrated significant anti-leukemic activity in both in vitro and in vivo preclinical models.[2][4] More recently, a new wave of inhibitors, including Revumenib (SNDX-5613) and Ziftomenib (KO-539), have entered clinical trials, showing promising results in patients with relapsed or refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][5]

Quantitative Data on Key Menin-MLL Inhibitors

The following table summarizes the reported potency of several key Menin-MLL inhibitors against the Menin-MLL interaction and in MLL-rearranged leukemia cell lines.

| Compound | Target/Assay | IC50 (nM) | Reference |

| MI-3454 | Menin-MLL Interaction | 0.51 | [2] |

| MLL-rearranged leukemia cells (MV4;11) | 7-27 | [2] | |

| Ziftomenib (KO-539) | Menin-MLL Interaction | 22 | [5] |

| Revumenib (SNDX-5613) | MLL-rearranged leukemia cells (MV4;11) | ~10-50 (EC50) | [3] |

| MI-503 | Menin-MLL Interaction | ~30 | [2] |

Signaling Pathway and Mechanism of Action

The mechanism of action of Menin-MLL inhibitors is centered on the disruption of the protein-protein interaction between Menin and the MLL1 protein (or its fusion variants). This prevents the tethering of the MLL complex to chromatin at specific gene loci, leading to the downregulation of key leukemogenic genes like HOXA9 and MEIS1. The ultimate cellular consequences are the induction of differentiation and apoptosis in the leukemia cells.

Caption: Mechanism of action of Menin-MLL inhibitors in MLL-rearranged leukemia.

Key Experimental Protocols

The discovery and validation of Menin-MLL inhibitors rely on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the binding affinity of inhibitors to the Menin-MLL complex.

Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).

Protocol:

-

Reagents:

-

Recombinant GST-tagged Menin protein.

-

Biotinylated MLL peptide (corresponding to the Menin-binding motif).

-

Anti-GST antibody labeled with Europium cryptate.

-

Streptavidin-XL665.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Test compounds (this compound or other inhibitors).

-

-

Procedure:

-

Add GST-Menin, biotinylated MLL peptide, and the test compound to a 384-well plate.

-

Incubate at room temperature for 30 minutes.

-

Add the anti-GST-Europium cryptate and Streptavidin-XL665 detection mixture.

-

Incubate for 1-2 hours at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (e.g., using MV4;11 cells)

This assay assesses the effect of the inhibitors on the growth of MLL-rearranged leukemia cells.

Principle: Measures the viability of cells after treatment with the inhibitor.

Protocol:

-

Cell Line: MV4;11 (human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion).

-

Procedure:

-

Seed MV4;11 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Add serial dilutions of the test compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add a viability reagent (e.g., CellTiter-Glo®).

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle-treated control.

-

Plot the percentage of viable cells against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Principle: Human leukemia cells are implanted into immunodeficient mice, and the effect of the inhibitor on tumor growth is monitored.

Protocol:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).

-

Procedure:

-

Inject MV4;11 cells subcutaneously into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer the test compound (e.g., MI-503 at a specific dose and schedule, such as daily oral gavage).[4]

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate tumor growth inhibition (TGI) at the end of the study.

-

Monitor for any signs of toxicity.

-

Preclinical and Clinical Development Landscape

The development of Menin-MLL inhibitors has progressed rapidly from preclinical studies to clinical trials.

Preclinical Development:

-

Target Validation: Extensive preclinical studies have validated the Menin-MLL interaction as a therapeutic target in MLL-r and NPM1-mutant leukemias.

-

Efficacy in Models: Inhibitors like MI-503 have demonstrated significant efficacy in reducing tumor volume and prolonging survival in mouse models of MLL leukemia.[4]

-

Biomarker Identification: The presence of MLL rearrangements or NPM1 mutations serves as a key biomarker for predicting response to these inhibitors.[1]

Clinical Development: Several Menin-MLL inhibitors are currently in clinical development, with some showing promising early results.

-

Revumenib (SNDX-5613): This potent, orally bioavailable inhibitor has shown encouraging response rates in a Phase 1/2 study in patients with relapsed/refractory KMT2A-rearranged or NPM1-mutant acute leukemias.[3][5]

-

Ziftomenib (KO-539): Another oral inhibitor that has demonstrated clinical activity in patients with relapsed or refractory NPM1-mutant AML.[5]

The clinical development of these agents is ongoing, with studies exploring their use as monotherapy and in combination with other anti-leukemic agents. A significant challenge that has emerged is the potential for acquired resistance through mutations in the MEN1 gene.[1]

Caption: A simplified workflow for the discovery and development of Menin-MLL inhibitors.

Future Directions and Conclusion

The development of Menin-MLL inhibitors, starting from early molecules like this compound, has ushered in a new era of targeted therapy for specific, genetically-defined leukemias. The clinical activity observed with next-generation inhibitors validates this approach and offers new hope for patients with high-risk disease.

Future research will likely focus on:

-

Combination Therapies: Exploring the synergy of Menin-MLL inhibitors with other standard-of-care and novel agents to enhance efficacy and overcome resistance.

-

Mechanisms of Resistance: Further elucidating the mechanisms of acquired resistance to guide the development of next-generation inhibitors and rational combination strategies.

-

Expansion to Other Cancers: Investigating the potential role of the Menin-MLL axis in other solid tumors, which could broaden the therapeutic application of these inhibitors.[2]

References

- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. tandfonline.com [tandfonline.com]

The Pivotal Role of the Menin-MLL Interaction in Leukemia: A Technical Guide for Researchers and Drug Developers

An In-depth Examination of the Menin-MLL Axis as a Therapeutic Target in Acute Leukemias

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of a significant subset of acute leukemias, particularly those harboring MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene. This interaction tethers the MLL complex to chromatin, leading to the aberrant expression of leukemogenic genes, most notably HOXA9 and MEIS1. The essential nature of this protein-protein interaction for leukemic cell survival, but not for normal hematopoiesis, has positioned it as a prime therapeutic target. This technical guide provides a comprehensive overview of the menin-MLL interaction, its role in leukemogenesis, the development of targeted inhibitors, and the experimental methodologies used to study this critical oncogenic axis.

The Molecular Basis of the Menin-MLL Interaction in Leukemogenesis

Menin, a 67 kDa nuclear protein encoded by the MEN1 gene, functions as a scaffold protein.[1][2] In the context of MLL-r leukemia, chromosomal translocations fuse the N-terminal portion of the MLL protein (containing the menin-binding motif) to one of over 80 different partner proteins.[3][4] This fusion protein aberrantly recruits a complex that includes menin to target gene promoters.

The interaction between menin and MLL is characterized by a bivalent binding mode, with two menin-binding motifs (MBM1 and MBM2) in the N-terminus of MLL engaging a deep pocket on the menin protein.[5][6] This high-affinity interaction is essential for the recruitment and stabilization of the MLL fusion protein complex on chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent transcriptional activation of downstream target genes.[7] The primary downstream effectors, HOXA9 and MEIS1, are transcription factors that drive a leukemogenic program characterized by blocked differentiation and enhanced proliferation of hematopoietic progenitor cells.[2][8]

Therapeutic Targeting of the Menin-MLL Interaction

The dependency of MLL-r leukemias on the menin-MLL interaction has spurred the development of small molecule inhibitors that disrupt this critical protein-protein interface.[2][9] These inhibitors act by binding to the MLL-binding pocket on menin, competitively displacing the MLL fusion protein.[9] This leads to the eviction of the MLL fusion complex from chromatin, a reduction in H3K4me3 marks at target gene promoters, and the downregulation of HOXA9 and MEIS1 expression.[4][7] The ultimate cellular consequences are the induction of differentiation, cell cycle arrest, and apoptosis in MLL-r leukemia cells.[1][10] Several menin-MLL inhibitors, such as revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising results in clinical trials for patients with relapsed or refractory acute leukemias harboring KMT2A rearrangements or NPM1 mutations.[11][12][13]

Quantitative Data on Menin-MLL Inhibitors

The following tables summarize the in vitro efficacy of several key menin-MLL inhibitors against various MLL-rearranged leukemia cell lines.

| Inhibitor | Cell Line | MLL Fusion | IC50/GI50 (nM) | Citation |

| VTP50469 | MOLM13 | MLL-AF9 | Low nM | [7][9] |

| MV4;11 | MLL-AF4 | Low nM | [2][9][14] | |

| RS4;11 | MLL-AF4 | Moderately Sensitive | [9] | |

| SEM | MLL-AF4 | Moderately Sensitive | [9] | |

| THP1 | MLL-AF9 | Resistant | [9] | |

| ML2 | MLL-AF6 | Resistant | [9] | |

| MI-503 | MV4;11 | MLL-AF4 | 14.7 | [3][5] |

| MOLM13 | MLL-AF9 | 250-570 (GI50) | [3] | |

| MI-463 | MV4;11 | MLL-AF4 | 15.3 | [3][5] |

| MI-3454 | MLL-rearranged cell lines | MLL-AF9, MLL-AF4, MLL-ENL | 7-27 (GI50) | [12] |

| MI-2 | MV4;11 | MLL-AF4 | 446 | [1][5] |

| KOPN-8 | MLL-ENL | 7200 (GI50) | [1] | |

| ML-2 | MLL-AF6 | 8700 (GI50) | [1] | |

| MI-3 | MV4;11 | MLL-AF4 | 648 | [1][5] |

| M-525 | MV4;11 | MLL-AF4 | 3 | [5] |

| M-1121 | MOLM13 | MLL-AF9 | 51.5 | [5] |

| MV4;11 | MLL-AF4 | 51.5 | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of the menin-MLL interaction and the evaluation of its inhibitors.

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

This protocol is designed to verify the interaction between menin and MLL fusion proteins in leukemia cells.

-

Cell Lysis:

-

Harvest approximately 20-50 million leukemia cells.

-

Wash cells with ice-cold PBS.

-

Lyse cells in 1 ml of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.

-

Add 2-5 µg of anti-menin or anti-MLL antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 40 µl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Wash the beads 3-5 times with 1 ml of ice-cold Co-IP lysis buffer.

-

After the final wash, aspirate the supernatant completely.

-

Elute the protein complexes by adding 50 µl of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against both menin and MLL to detect the co-immunoprecipitated proteins.

-

Chromatin Immunoprecipitation (ChIP) for MLL Fusion Protein Target Genes

This protocol allows for the investigation of MLL fusion protein occupancy at the promoters of target genes like HOXA9 and MEIS1.

-

Cross-linking:

-

Treat 10-20 million leukemia cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Sonication:

-

Wash cells with ice-cold PBS and lyse them to release nuclei.

-

Resuspend the nuclear pellet in a sonication buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, and protease inhibitors).

-

Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the sonicated chromatin with Protein A/G agarose beads.

-

Incubate the pre-cleared chromatin with an antibody against the N-terminus of MLL overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR) Analysis:

-

Perform qPCR on the purified DNA using primers specific for the promoter regions of HOXA9 and MEIS1.

-

Analyze the data to determine the relative enrichment of the target gene promoters in the MLL immunoprecipitated sample compared to a negative control (e.g., IgG).

-

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex molecular interactions and experimental workflows.

Caption: Menin-MLL signaling pathway in leukemia.

References

- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of VTP-50469, a menin-MLL1 inhibitor, against Ewing sarcoma xenograft models by the pediatric preclinical testing consortium | RTI [rti.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cms.syndax.com [cms.syndax.com]

- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Kura Oncology Development Candidate KO-539 Shows Robust Preclinical Anti-Tumor Activity in NPM1- and DNMT3A-Mutant AML | Kura Oncology, Inc. [kuraoncology.gcs-web.com]

- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

The MI-3 Effect on HOXA9 and MEIS1 Expression: A Technical Guide for Researchers

An In-depth Analysis of the Menin-MLL Inhibitor MI-3 in Modulating Key Oncogenic Transcription Factors in Acute Leukemia

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its impact on the expression of the critical oncoproteins HOXA9 and MEIS1, which are frequently dysregulated in acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, hematology, and cancer drug discovery. Herein, we detail the underlying mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.

Introduction: Targeting the Menin-MLL Axis in Leukemia

Acute leukemias, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, are characterized by the aberrant expression of homeobox (HOX) genes and their cofactor, MEIS1. HOXA9 and MEIS1 are transcription factors that play a pivotal role in normal hematopoiesis, but their sustained overexpression is a key driver of leukemogenesis. The interaction between the protein menin and MLL fusion proteins is essential for the upregulation of HOXA9 and MEIS1, making this protein-protein interaction a prime therapeutic target.

This compound is a potent and specific small molecule inhibitor that disrupts the menin-MLL interaction. By binding to menin, this compound effectively blocks the recruitment of the MLL fusion protein complex to the promoter regions of target genes like HOXA9 and MEIS1, leading to their transcriptional repression. This guide delves into the specifics of this compound's effects and provides the necessary technical details for its investigation in a laboratory setting.

Mechanism of Action: this compound Inhibition of the Menin-MLL Interaction

The core mechanism of this compound action is the disruption of the oncogenic transcriptional program driven by MLL fusion proteins. In MLL-rearranged leukemias, the fusion protein aberrantly recruits a complex of proteins, including menin, to chromatin. Menin acts as a scaffold, and its interaction with the N-terminus of MLL is critical for the histone methyltransferase activity of the complex, which leads to the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of target genes, including HOXA9 and MEIS1. This epigenetic mark is associated with active gene transcription.

This compound and its analogs bind to a pocket on menin that is essential for its interaction with MLL. This competitive inhibition prevents the stable association of the MLL fusion protein with chromatin, leading to a reduction in H3K4me3 marks and subsequent downregulation of HOXA9 and MEIS1 gene expression. The suppression of these key oncogenes inhibits leukemia cell proliferation, induces apoptosis, and promotes differentiation.

Figure 1: Signaling pathway of Menin-MLL interaction and its inhibition by this compound.

Quantitative Effects of Menin-MLL Inhibitors on HOXA9 and MEIS1 Expression

The following tables summarize the quantitative data on the efficacy of this compound and other menin-MLL inhibitors in various leukemia cell lines.

Table 1: Inhibitory Concentrations (IC50) of Menin-MLL Inhibitors

| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |

| This compound | KOPN-8, MV4;11 | Effective dose-dependent growth inhibition | Not specified | |

| MI-2 | MV-4-11 | 446 | Not specified | |

| This compound | MV-4-11 | 648 | Not specified | |

| MI-503 | MLL-rearranged cell lines | 250 - 570 | Growth suppression | |

| MI-463 | MLL-rearranged cell lines | Not specified | Growth suppression | |

| MI-3454 | MV-4-11, MOLM-13, KOPN-8, SEM, RS4-11 | 7 - 27 | MTT cell viability |

Table 2: Downregulation of HOXA9 and MEIS1 Expression by Menin-MLL Inhibitors

| Compound | Cell Line / Model | Treatment Conditions | HOXA9 Downregulation | MEIS1 Downregulation | Reference |

| This compound | THP-1 cells | 6.25-25 μM; 6 days | Substantially reduced | Substantially reduced | |

| MI-2 | MLL-AF9 transduced BMCs | 12.5-25 μM; 6 days | > 80% decrease | > 80% decrease | |

| MI-503 | MLL-AF9 BMCs | Sub-micromolar | Markedly reduced | Markedly reduced | |

| MI-463 | MLL-AF9 BMCs | Sub-micromolar | Markedly reduced | Markedly reduced | |

| MI-3454 | MV-4-11, MOLM13 cells | ≤ 50 nM | Downregulated | Downregulated |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on the menin-MLL interaction and subsequent gene expression changes.

Cell Viability Assay (MTT Assay)

This protocol is adapted for leukemia cell lines grown in suspension.

Materials:

-

Leukemia cell lines (e.g., MV4;11, THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound inhibitor (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Figure 2: Experimental workflow for the MTT cell viability assay.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1

Materials:

-

Treated and untreated leukemia cells

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Cell Lysis and RNA Extraction: Lyse cells treated with this compound and a DMSO control, and extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

qRT-PCR Amplification: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in HOXA9 and MEIS1 expression, normalized to the housekeeping gene and relative to the DMSO control.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction

Materials:

-

Leukemia cells (e.g., MV4;11)

-

This compound inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against menin or MLL

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for the desired time, then lyse the cells in cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-menin or anti-MLL) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against menin and MLL to detect the co-immunoprecipitated proteins.

Figure 3: Workflow for Co-Immunoprecipitation of the Menin-MLL complex.

Conclusion

The menin-MLL inhibitor this compound represents a promising therapeutic strategy for acute leukemias characterized by MLL rearrangements. Its mechanism of action, centered on the disruption of the menin-MLL interaction and the subsequent downregulation of the key oncogenes HOXA9 and MEIS1, is well-supported by preclinical data. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate the effects of this compound and other menin-MLL inhibitors. The continued exploration of this class of compounds holds significant potential for the development of novel, targeted therapies for this challenging disease.

MI-3: A Technical Guide to its Function as an Inhibitor of the Menin-MLL Interaction

This document provides a comprehensive technical overview of MI-3, a small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. While not a direct histone methyltransferase (HMT) inhibitor, this compound effectively abrogates the HMT activity of MLL fusion proteins on target genes by disrupting a critical protein-protein interaction, making it a valuable tool for research and a precursor for therapeutic development in MLL-rearranged leukemias.

Core Mechanism of Action

Mixed Lineage Leukemia (MLL) gene translocations create oncogenic fusion proteins that are dependent on an interaction with the tumor suppressor protein Menin for their leukemogenic activity. Menin acts as a scaffold, tethering the MLL fusion protein complex to chromatin at specific gene loci, such as the HOX genes. This localization facilitates histone H3 lysine 4 (H3K4) methylation by the MLL complex, leading to aberrant gene expression and leukemic transformation.

This compound is a potent, cell-permeable small molecule that directly binds to Menin. This binding event physically obstructs the interaction site for MLL, leading to the dissociation of the Menin-MLL fusion protein complex from its target genes. The downstream consequence is a reduction in H3K4 methylation at these sites and the transcriptional repression of key oncogenes, such as HOXA9 and MEIS1.[1][2][3] This ultimately induces cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][4]

Quantitative Data Presentation

The following tables summarize the key quantitative metrics defining the biochemical and cellular activity of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Description | Value | Reference(s) |

| IC₅₀ | Half-maximal inhibitory concentration for the Menin-MLL interaction, determined by Fluorescence Polarization. | 648 nM | [1][2][3][5][6] |

| Kd | Dissociation constant for the binding of this compound to Menin. | 201 nM | [1][7] |

Table 2: Cellular Activity of this compound in Leukemia Models

| Cell Line | MLL Status | Assay Type | Endpoint | Concentration / Duration | Outcome | Reference(s) |

| HEK293 | Transfected MLL-AF9 | Co-IP | Menin-MLL-AF9 Interaction | 12.5 - 50 µM | Effective inhibition of interaction | [1][3] |

| KOPN-8 | MLL-ENL | Growth Inhibition | Dose-dependent growth inhibition | 0 - 1.6 µM / 72 hours | Effective growth inhibition | [1][4] |

| MV4;11 | MLL-AF4 | Growth Inhibition | Dose-dependent growth inhibition | 0 - 1.6 µM / 72 hours | Effective growth inhibition | [1][4] |

| MV4;11 | MLL-AF4 | Apoptosis Assay | Annexin V / PI Staining | 12.5 - 50 µM / 48 hours | Dose-dependent increase in apoptosis | [1][4] |

| THP-1 | MLL-AF9 | Gene Expression | qRT-PCR of HOXA9 & MEIS1 | 6.25 - 25 µM / 6 days | Substantially reduced expression | [1][8] |

| Murine BMCs | MLL-AF9 / MLL-ENL | Growth Inhibition | IC₅₀ | ~5 µM | Inhibition of growth | [7] |

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound are provided below, accompanied by workflow diagrams.

Fluorescence Polarization (FP) Assay for Menin-MLL Inhibition

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between Menin and a peptide derived from MLL.

Methodology:

-

Reagents Preparation:

-

Assay Buffer: Prepare appropriate buffer for the FP assay.

-

Menin Protein: Recombinant human Menin is diluted to a final concentration of 150 nM.

-

FITC-MBM1 Peptide: A fluorescein isothiocyanate (FITC)-labeled peptide corresponding to the Menin-binding motif of MLL is diluted to a final concentration of 15 nM.[2][3]

-

This compound Compound: Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, mix the Menin protein and FITC-MBM1 peptide.[2][3]

-

Incubate the mixture for 1 hour at room temperature in the dark to allow for complex formation.[2][3]

-

Add 0.2 µL of serially diluted this compound or DMSO (as a control) to the wells, achieving a final DMSO concentration of 1%.[2]

-

Incubate the plate for an additional 1 hour at room temperature in the dark.[2][3]

-

-

Data Acquisition:

-

Data Analysis:

-

The change in fluorescence polarization is plotted against the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Assays for Proliferation and Apoptosis

These assays determine the effect of this compound on the viability and apoptotic status of MLL-rearranged leukemia cells.

Methodology:

-

Cell Culture:

-

Culture human MLL leukemia cell lines (e.g., MV4;11, KOPN-8) in appropriate media and conditions.

-

-

Compound Treatment:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat cells with various concentrations of this compound or DMSO vehicle control.

-

-

Incubation:

-

Incubate cells for a specified period (e.g., 72 hours for proliferation, 48 hours for apoptosis).[1]

-

-

Endpoint Analysis:

-

For Proliferation (MTT Assay):

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the crystals using a solubilization buffer.

-

Measure absorbance at a specific wavelength to determine cell viability.

-

-

For Apoptosis (Annexin V/PI Staining):

-

Harvest the cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[1][4]

-

-

Quantitative RT-PCR for Gene Expression Analysis

This protocol is used to measure changes in the expression of MLL target genes following treatment with this compound.

Methodology:

-

Cell Treatment:

-

Culture THP-1 cells and treat with this compound (e.g., 6.25-25 µM) or DMSO for an extended period (e.g., 6 days), replenishing the compound and media as needed.[1]

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA), and a fluorescent dye (e.g., SYBR Green).[4]

-

Run the qPCR reaction in a real-time PCR machine.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Menin-MLL Inhibitor) Datasheet DC Chemicals [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Menin-MLL Inhibitor) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

The Structural Basis of MI-3 Inhibition of Menin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular principles underlying the inhibition of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction by the small molecule inhibitor, MI-3. Menin is a critical oncogenic cofactor for MLL fusion proteins, which are drivers of aggressive acute leukemias. The disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy, and this compound represents a key chemical probe in understanding and advancing this approach.

Quantitative Analysis of Menin-MLL Inhibitors

The development of small molecule inhibitors targeting the menin-MLL interaction has yielded several potent compounds. The following tables summarize the key quantitative data for this compound and its structural analogs, providing a comparative overview of their biochemical and cellular activities.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of Menin-MLL Inhibitors

| Compound | IC50 (nM) | Kd (nM) | Method | Reference |

| This compound | 648 | 201 | Fluorescence Polarization | |

| MI-2 | 446 | 158 | Fluorescence Polarization, ITC | |

| MI-2-2 | 46 (vs MBM1), 520 (vs MLL bivalent fragment) | 22 | Fluorescence Polarization, ITC | |

| MI-463 | 15.3 | - | Fluorescence Polarization | |

| MI-503 | 14.7 | - | Fluorescence Polarization | |

| MI-1481 | 3.6 | - | Fluorescence Polarization |

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: Dissociation constant, a measure of the binding affinity between a ligand and a protein. A lower Kd indicates a higher binding affinity. ITC: Isothermal Titration Calorimetry

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

| Compound | Cell Line | GI50 (µM) | Downstream Effects | Reference |

| This compound | KOPN-8, MV4;11 | Effective dose-dependent growth inhibition | Induces apoptosis, reduces HOXA9 and MEIS1 expression | |

| MI-2 | MLL-AF9 transduced BMCs | ~5 | Blocks proliferation | |

| MI-2-2 | MV4;11 | 3 | Induces apoptosis and G0/G1 cell-cycle arrest | |

| MI-463 | MLL-AF9 transformed BMCs | 0.23 | Induces differentiation | |

| MI-503 | MLL-AF9 transformed BMCs | 0.22 | Induces differentiation |

GI50: Half-maximal growth inhibition concentration, the concentration of a drug that causes 50% inhibition of cellular growth. BMC: Bone Marrow Cells

Signaling Pathway and Mechanism of Inhibition

The interaction between menin and MLL (or MLL fusion proteins) is a critical dependency for the development and maintenance of MLL-rearranged leukemias. Small molecule inhibitors, such as this compound, physically occupy the MLL binding pocket on the menin protein, leading to the disruption of this crucial protein-protein interaction.

The Menin-MLL Signaling Pathway in Leukemia

In MLL-rearranged leukemias, the N-terminal portion of MLL, which contains the menin-binding motif, is fused to a partner protein. This fusion protein requires interaction with menin to be recruited to chromatin and to aberrantly activate the transcription of target genes, most notably the HOXA gene cluster and MEIS1. The overexpression of these genes leads to a block in hematopoietic differentiation and uncontrolled cell proliferation, the hallmarks of leukemia.

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Mechanism of this compound Inhibition

This compound and its analogs are competitive inhibitors that bind directly to a hydrophobic pocket on the surface of menin, the same pocket that recognizes the N-terminal fragment of MLL. By occupying this pocket, this compound physically blocks the interaction between menin and the MLL fusion protein. This prevents the recruitment of the fusion protein to chromatin, leading to the downregulation of HOXA9 and MEIS1 expression, and subsequently, the induction of differentiation and apoptosis in leukemic cells.

Early Research on Thienopyrimidine Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a fused heterocyclic ring system structurally analogous to purines, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique structural characteristics provide a versatile platform for designing potent inhibitors of various enzymes, particularly protein kinases, which has led to the development of numerous therapeutic agents.[3] This technical guide delves into the foundational research on thienopyrimidine inhibitors, focusing on their early development as kinase inhibitors, and providing a comprehensive overview of their synthesis, mechanism of action, and preclinical evaluation.

Core Structure and Early Synthesis

Thienopyrimidines consist of a thiophene ring fused to a pyrimidine ring, resulting in three possible isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1] Early synthetic strategies primarily involved the construction of the pyrimidine ring from aminothiophene derivatives.[1] A common approach has been the synthesis of a thienopyrimidin-4-one intermediate, which allows for further functionalization at position 4.[1]

A representative early synthetic scheme for a thieno[3,2-b]pyrimidine core involved the modification of a literature procedure to prepare 7-chloro-2-bromo-theino[3,2-b]pyrimidine, a key intermediate for exploring structure-activity relationships (SAR).[4]

Early Development as Kinase Inhibitors

The structural similarity of thienopyrimidines to the purine core of ATP, the ubiquitous phosphate donor in kinase-catalyzed reactions, made them attractive candidates for kinase inhibitor development. Much of the early research focused on their potential as anticancer agents by targeting key kinases involved in cell signaling pathways.[5][6]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Novel classes of thienopyrimidines and thienopyridines were identified as potent inhibitors of VEGFR-2 kinase, a key mediator of angiogenesis.[4][7] Early efforts focused on establishing the SAR to enhance potency and selectivity against other kinases, such as the epidermal growth factor receptor (EGFR).[4][7]

Table 1: Early Thienopyrimidine and Thienopyridine Inhibitors of VEGFR-2 Kinase

| Compound | R Group | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | Selectivity (EGFR/VEGFR-2) |

| 1 | - | - | - | 0.038 |

| 45 | CH2NHCH2CH2OH | 0.004 | 0.003 | 0.8 |

| 46 | CH2NH(CH2)3OH | 0.003 | 0.14 | 47 |

| 47 | CH2-N-piperazine | 0.007 | 0.003 | 2.3 |

| 48 | CH2NH(CH2)2OH | 0.004 | 0.009 | 3.3 |

| 49 | CH2NH(CH2)2OH | 0.006 | 0.002 | 0.3 |

| 50 | CH2-N-morpholine | 0.005 | 0.03 | 5.6 |

| 51 | - | 0.003 | 0.14 | 47 |

| 52 | - | 0.003 | 0.25 | 83 |

| 53 | - | 0.005 | 0.5 | 100 |

| 54 | - | 0.005 | 0.657 | 135 |

| 55 | - | 0.004 | 1 | 250 |

| 56 | - | 0.005 | 1.25 | 250 |

Data extracted from Munchhof et al., Bioorg. Med. Chem. Lett. 2004.[4]

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Thienopyrimidine derivatives were investigated as inhibitors of this pathway.[8][9] GDC-0941 was one of the first thienopyrimidine-based PI3K inhibitors to enter clinical trials.[8] Subsequent research led to the discovery of potent PI3K/mTOR dual inhibitors like GNE-477 and GDC-0980.[8] Rational drug design led to the development of novel thienopyrimidine series with nanomolar PI3Kα inhibitory potency and high selectivity against mTOR kinase.[9]

Table 2: Potency and Selectivity of Early Thienopyrimidine PI3K Inhibitors

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| 6g | 0.8 | >1000 | 15 | 1.2 | 18 |

| 6k | 0.9 | >1000 | 25 | 1.5 | 20 |

Data extracted from Heffron et al., Bioorg. Med. Chem. Lett. 2016.[9]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, making them attractive targets for cancer therapy. A high-throughput screening (HTS) campaign identified a pyrrolopyrimidine compound, which, after scaffold hopping to a thienopyrimidine core, led to a series of potent and selective Aurora kinase inhibitors.[10]

Other Early Research Areas

Beyond kinase inhibition for cancer, early research explored thienopyrimidines as anti-infective agents. A high-throughput screen identified two thienopyrimidine compounds that selectively inhibited Helicobacter pylori.[11][12] The mechanism of action was determined to be the inhibition of the respiratory complex I subunit NuoD.[11][12]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method for determining the inhibitory activity of compounds against protein kinases involves a biochemical assay that measures the phosphorylation of a substrate.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., VEGFR-2, PI3Kα, Aurora A).

-

ATP (Adenosine triphosphate).

-

Substrate (e.g., a synthetic peptide or protein).

-

Thienopyrimidine inhibitor (test compound).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

384-well microplates.

-

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay

To assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells, a cell-based assay is typically performed.

-

Reagents and Materials:

-

Cancer cell line (e.g., HUVEC for VEGFR-2, PC-3 for PI3K).

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS).

-

Thienopyrimidine inhibitor.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

96-well or 384-well cell culture plates.

-

-

Procedure:

-

Cells are seeded into microplates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the thienopyrimidine inhibitor.

-

After a defined incubation period (e.g., 72 hours), a cell viability reagent is added.

-

The signal (luminescence, fluorescence, or absorbance) is measured, which is proportional to the number of viable cells.

-

IC50 values are calculated from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGF binding to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This initiates a downstream signaling cascade involving key pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.

Caption: VEGFR-2 signaling pathway and the point of inhibition by thienopyrimidines.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is activated by growth factors and other stimuli. PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. AKT then modulates a variety of downstream targets, including mTOR, to promote cell growth, proliferation, and survival.

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienopyrimidines.

General Workflow for Thienopyrimidine Inhibitor Development

The early development of thienopyrimidine inhibitors typically followed a structured workflow, from initial screening to preclinical evaluation.

Caption: A generalized workflow for the early discovery and development of thienopyrimidine inhibitors.

References

- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Recent updates on thienopyrimidine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]

- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MI-3 in Blocking Leukemic Transformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action and preclinical evidence for MI-3, a small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in blocking the progression of acute leukemia. This document outlines the core signaling pathways, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of these processes to support further research and drug development efforts in this area.

Core Mechanism of Action: Disrupting the Menin-MLL Axis

Acute leukemias, particularly those with rearrangements of the MLL1 gene (also known as KMT2A) or mutations in the Nucleophosmin 1 (NPM1) gene, are critically dependent on the interaction between the protein menin and the N-terminus of MLL1 or MLL fusion proteins. Menin acts as a scaffold, tethering the MLL1 complex to chromatin, which is essential for the transcriptional activation of key leukemogenic target genes, most notably HOXA9 and MEIS1. The aberrant and sustained expression of these homeobox genes drives the proliferation of leukemia cells and blocks their differentiation.

This compound and its analogs are small molecules designed to competitively bind to a pocket on the surface of menin that is normally occupied by MLL1. By occupying this pocket, this compound directly blocks the menin-MLL1 interaction. This disruption prevents the recruitment of the MLL1 histone methyltransferase complex to target gene promoters, leading to a reduction in histone H3 lysine 4 (H3K4) trimethylation and H3K79 dimethylation. The consequence is the transcriptional repression of HOXA9 and MEIS1, which in turn inhibits the growth of MLL-rearranged leukemia cells and induces their differentiation.[1]

Signaling Pathway Diagram

The following diagram illustrates the central role of the menin-MLL interaction in MLL-rearranged leukemia and the mechanism of inhibition by this compound.

Quantitative Data on Menin-MLL Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and other relevant menin-MLL inhibitors. These compounds show potent and selective activity against leukemia cells harboring MLL translocations.

In Vitro Efficacy of Menin-MLL Inhibitors

| Compound | Cell Line | MLL Status | IC50 / GI50 (nM) | Key Downstream Genes Affected | Reference |

| MI-2/MI-3 | MV-4-11 | MLL-AF4 | 446 / 648 | HOXA9, MEIS1 | [1] |

| MI-2/MI-3 | THP-1 | MLL-AF9 | Not specified | HOXA9, MEIS1 | [1] |

| MI-463 | Various MLL | MLL fusions | 15.3 | FLT3, PBX3, MEIS1, HOXA10, HOXA9 | [1] |

| MI-503 | MV-4-11 | MLL-AF4 | 14.7 | FLT3, PBX3, MEIS1, HOXA10, HOXA9 | [1] |

| MI-503 | Various MLL | MLL fusions | 250 - 570 | Not specified | [2] |

| MI-3454 | Various MLL | MLL fusions | 0.51 | HOXA9, MEIS1, FLT3 | [1][3] |

In Vivo Efficacy of Menin-MLL Inhibitors in Mouse Models

| Compound | Mouse Model | Dosing | Key Outcomes | Reference |

| MI-463 | MLL-AF9 murine leukemia | Not specified | Substantial extension of survival | [2] |

| MI-463 | MLL leukemia xenograft | 35 mg/kg daily | ~3-fold decrease in tumor volume at 28 days | [4] |

| MI-503 | MV-4-11 xenograft | Not specified | Blocks tumor growth, improves survival | [1] |

| MI-503 | MLL leukemia xenograft | 60 mg/kg daily | ~8-fold decrease in tumor volume at 35 days | [4] |

| MI-3454 | MLL-rearranged & NPM1-mutated PDX | Not specified | Induced complete remission or regression | [3][5] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the activity of this compound and other menin-MLL inhibitors.

Cell Proliferation and Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a compound on leukemia cell lines.

-

Cell Culture: Culture MLL-rearranged (e.g., MV-4-11, THP-1) and MLL-wildtype (e.g., K562, REH) leukemia cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Prepare serial dilutions of this compound or other inhibitors in culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.1%. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, Promega) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated controls. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50/GI50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of MLL target genes like HOXA9 and MEIS1 following treatment with an inhibitor.

-

Cell Treatment: Treat leukemia cells (e.g., THP-1) with this compound at a concentration near its IC50 for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Perform real-time PCR using a qPCR instrument, cDNA template, gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.

Mouse Xenograft Model for In Vivo Efficacy

This protocol assesses the anti-tumor activity of a compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Cell Implantation: Subcutaneously implant a suspension of human MLL-rearranged leukemia cells (e.g., 5-10 million MV-4-11 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., MI-503 at 60 mg/kg) or vehicle control daily via oral gavage or another appropriate route.[4]

-

Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment for a defined period (e.g., 28-35 days) or until tumors in the control group reach a predetermined maximum size.[4]

-

Data Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups to assess efficacy.

Workflow and Logic Diagrams

Visualizing experimental workflows can clarify complex procedures. The following diagrams, created using the DOT language, outline the key steps in the protocols described above.

Cell Viability Assay Workflow

Gene Expression Analysis Workflow

Conclusion and Future Directions

This compound and the broader class of menin-MLL inhibitors represent a promising targeted therapy for acute leukemias driven by MLL rearrangements or NPM1 mutations. By disrupting a key protein-protein interaction essential for the leukemogenic transcriptional program, these compounds induce cell differentiation and apoptosis in a highly specific manner. The preclinical data, including potent in vitro activity and significant in vivo efficacy, have provided a strong rationale for the clinical development of next-generation menin inhibitors. Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and identifying robust biomarkers to select patients most likely to benefit from this therapeutic approach.

References

- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Use of MI-3 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3 is a potent small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common drivers of acute leukemias.[2][3] By disrupting the Menin-MLL1 complex, this compound and similar inhibitors block the recruitment of this complex to target genes, leading to the downregulation of key oncogenes such as HOXA9 and MEIS1, induction of apoptosis, and inhibition of cancer cell proliferation.[1][2] Preclinical studies on Menin-MLL1 inhibitors have demonstrated significant anti-tumor activity in various cancer models, including leukemia and hepatocellular carcinoma.[1][4][5]

These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model, based on established methodologies for similar Menin-MLL1 inhibitors. It is intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action: The Menin-MLL1 Signaling Pathway

The MLL1 protein is a histone methyltransferase that plays a critical role in regulating gene expression. In certain cancers, particularly acute leukemias, chromosomal translocations lead to the formation of MLL fusion proteins. These fusion proteins require interaction with the scaffold protein Menin to exert their oncogenic function. The Menin-MLL1 complex is recruited to the promoter regions of target genes, leading to histone H3 lysine 4 (H3K4) methylation and subsequent transcriptional activation of genes that promote cell proliferation and block differentiation, such as HOXA9 and MEIS1.[2][3] this compound acts by binding to Menin and disrupting its interaction with MLL1 or MLL fusion proteins, thereby inhibiting the downstream oncogenic signaling.[1]

Caption: Menin-MLL1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Note: The following protocols are based on studies conducted with structurally similar and well-characterized Menin-MLL1 inhibitors, such as MI-503 and MI-463.[4] Researchers should consider these as a starting point and may need to perform optimization studies for this compound.

Cell Lines and Culture

-

Cell Line Selection: Choose a cancer cell line known to be dependent on the Menin-MLL1 interaction. A common model is the MV4-11 human biphenotypic B myelomonocytic leukemia cell line, which harbors an MLL-AF4 fusion.[4]

-

Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Mouse Xenograft Model Establishment

-

Animal Strain: Use immunodeficient mice, such as 4-6 week old female BALB/c nude mice or NSG mice, to prevent graft rejection.[4]

-

Cell Implantation:

-

Harvest cultured cancer cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

For subcutaneous xenografts, inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.

-

This compound Formulation and Administration

-